4-Ethyl-2,6-dimethylpyridin-3-ol
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Overview
Description
4-Ethyl-2,6-dimethylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,6-dimethylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylpyridine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,6-dimethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-2,6-dimethylpyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Ethyl-2,6-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the ethyl group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
4-Ethylpyridine: Lacks the methyl groups at positions 2 and 6, which can influence its chemical properties and reactivity.
2,4,6-Trimethylpyridine: Contains an additional methyl group at position 4, which can affect its steric and electronic properties
Uniqueness
4-Ethyl-2,6-dimethylpyridin-3-ol is unique due to the specific arrangement of its ethyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-ethyl-2,6-dimethylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-4-8-5-6(2)10-7(3)9(8)11/h5,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWILVFCDCXDHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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